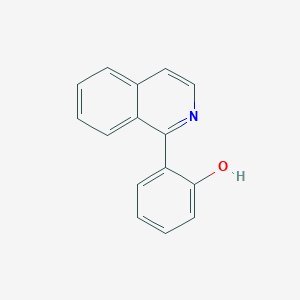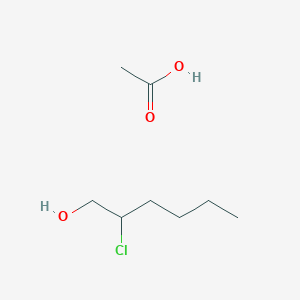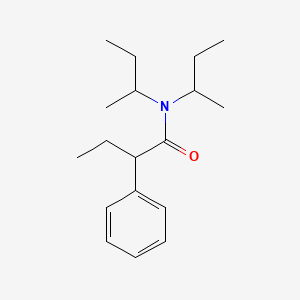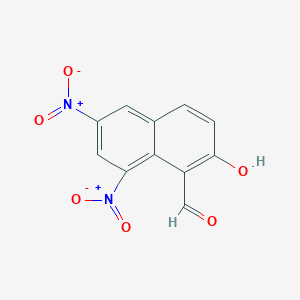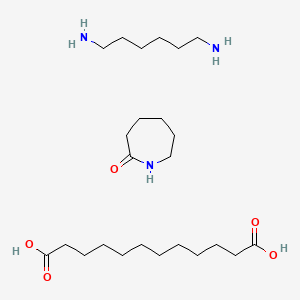![molecular formula C18H29NO3 B14647586 methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate CAS No. 52073-24-2](/img/structure/B14647586.png)
methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is an organic compound with a complex structure that includes a benzoate ester, an ether linkage, and a diethylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate typically involves the reaction of 2-(diethylamino)ethanol with a suitable benzoic acid derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The esterification process is catalyzed by an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the benzoate ester, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates and ethers.
Applications De Recherche Scientifique
Methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The diethylamino group can act as a weak base, facilitating the formation of hydrogen bonds and ionic interactions with biological molecules. This compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-[2-(Diethylamino)ethoxy]ethanol: Similar in structure but lacks the benzoate ester and methyl groups.
Uniqueness
Methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzoate ester and the diethylamino group allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
52073-24-2 |
|---|---|
Formule moléculaire |
C18H29NO3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H29NO3/c1-7-19(8-2)11-12-22-17-15(13(3)4)10-9-14(5)16(17)18(20)21-6/h9-10,13H,7-8,11-12H2,1-6H3 |
Clé InChI |
BNWQPZXARAASNP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C=CC(=C1C(=O)OC)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
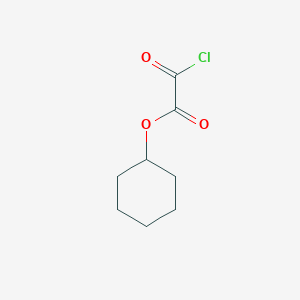
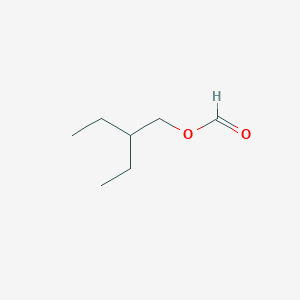
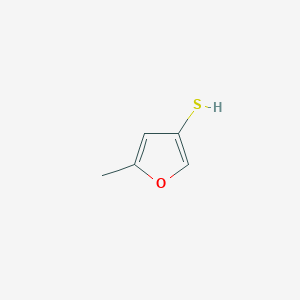
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
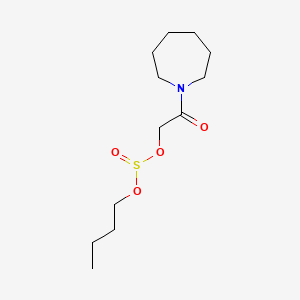
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
